molecular formula C13H10ClN3O3S2 B4477441 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide

Cat. No.: B4477441
M. Wt: 355.8 g/mol
InChI Key: KZHQJYHTQNIVNG-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The thiophene ring is then introduced through a series of reactions involving sulfonation and subsequent coupling with the oxadiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro group in the oxadiazole ring can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.

Scientific Research Applications

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activities.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Industrial Chemistry: It can serve as a corrosion inhibitor or as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used in medicinal chemistry for their anti-inflammatory and anesthetic properties.

    Oxadiazole Derivatives: These compounds are known for their antimicrobial and anticancer activities.

Uniqueness

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide is unique due to the combination of its structural features, which confer a range of potential biological activities and applications in various fields. The presence of both the oxadiazole and thiophene rings, along with the sulfonamide group, makes it a versatile compound for further research and development.

Properties

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3S2/c14-10-5-3-9(4-6-10)13-16-11(20-17-13)8-15-22(18,19)12-2-1-7-21-12/h1-7,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHQJYHTQNIVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide
Reactant of Route 6
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-sulfonamide

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